[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime
Overview
Description
“2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime” is a chemical compound with the CAS Number: 338415-54-6 . It has a molecular weight of 292.71 and its IUPAC name is 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11ClF2O/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20)9-4-6-10(18)7-5-9/h1-7,11-12H,8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 292.71 . The InChI code provides a detailed description of its molecular structure .Scientific Research Applications
Synthesis and Chemical Reactions
- Novel Synthesis Approaches : A study highlighted a convenient procedure for synthesizing Ciproxifan, a histamine H3-receptor antagonist, demonstrating the use of SNAr (nucleophilic aromatic substitution) for acylated fluoroaromatics with additional cyclization, resulting in good yields and simplifying purification steps (Stark, 2000).
- Reactivity with Isocyanates : Research on cyclopropenone oximes, including those structurally related to the compound , has shown their reactivity with isocyanates to afford addition products, underlining their potential in creating diverse chemical structures (Yoshida et al., 1988).
Pharmacological Applications
- Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones, structurally similar to the compound of interest, have been synthesized and shown to exhibit significant anti-tubercular activities against M. tuberculosis H37Rv in vitro, highlighting their potential as novel anti-mycobacterial agents (Dwivedi et al., 2005).
- Antitubercular and Antimalarial Activities : A series of alkylaminoaryl phenyl cyclopropyl methanones were synthesized and evaluated for their antitubercular and antimalarial activities, demonstrating potent in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting their utility in developing new therapeutic agents (Ajay et al., 2010).
Material Science and Molecular Docking Studies
- Antibacterial Evaluation and Molecular Docking : Synthesis of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives and their in vitro antibacterial activity evaluation against selected bacterial strains demonstrated the utility of these compounds in developing new antibacterial agents. Molecular docking studies further explored the interaction mechanisms, providing insights into their potential applications in material science and pharmacology (Chaudhary et al., 2021).
Safety and Hazards
The safety information available indicates that the compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
(NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20-21)9-4-6-10(18)7-5-9/h1-7,11-12,21H,8H2/b20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMNOYJSMDBBD-SILNSSARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N\O)/C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328173 | |
Record name | (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone oxime | |
CAS RN |
338415-78-4 | |
Record name | (NE)-N-[[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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